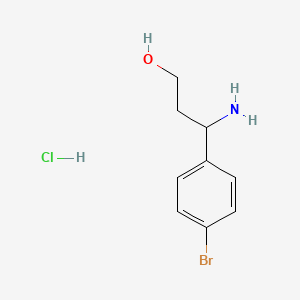
3-(4-BROMOFENIL)-DL-BETA-ALANINOL HCL
Descripción general
Descripción
3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride is a chemical compound that features a bromophenyl group attached to a beta-alaninol moiety
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Análisis Bioquímico
Biochemical Properties
3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . The interaction between 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine. This interaction is crucial for studying the effects of acetylcholine accumulation on various physiological processes.
Cellular Effects
The effects of 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride leads to increased acetylcholine levels, which can affect cell signaling pathways involving cholinergic receptors . Additionally, this compound has been shown to impact gene expression by altering the transcriptional activity of genes involved in cholinergic signaling. The modulation of cellular metabolism by 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride is also noteworthy, as it can influence the metabolic flux and energy production within cells.
Molecular Mechanism
The molecular mechanism of action of 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, which subsequently affects cholinergic signaling pathways. Additionally, 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins involved in cholinergic signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions Long-term exposure to 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride has been shown to affect cellular function by altering gene expression and metabolic processes
Dosage Effects in Animal Models
The effects of 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride vary with different dosages in animal models. At low doses, this compound can effectively inhibit acetylcholinesterase and modulate cholinergic signaling without causing significant adverse effects . At higher doses, 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride may exhibit toxic effects, including neurotoxicity and behavioral changes. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biochemical research and potential therapeutic applications.
Metabolic Pathways
3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . The metabolic pathways of 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Understanding these metabolic pathways is essential for optimizing the use of this compound in biochemical research.
Transport and Distribution
The transport and distribution of 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake and distribution within cells . Additionally, 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride can bind to plasma proteins, affecting its bioavailability and distribution in tissues. The transport and distribution of this compound are important for understanding its cellular and systemic effects.
Subcellular Localization
The subcellular localization of 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride is influenced by targeting signals and post-translational modifications. This compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride typically involves the reaction of 4-bromobenzaldehyde with alanine derivatives under specific conditions. One common method includes the use of reducing agents such as sodium borohydride to facilitate the reduction of the intermediate compounds. The reaction is usually carried out in an organic solvent like methanol or ethanol under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromophenylacetic acid
- 4-Bromothiophenol
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique opportunities for research and development in various scientific fields .
Propiedades
IUPAC Name |
3-amino-3-(4-bromophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWNOQXZLDMMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521425.png)
![4-[(3-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521426.png)
![2-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1521428.png)
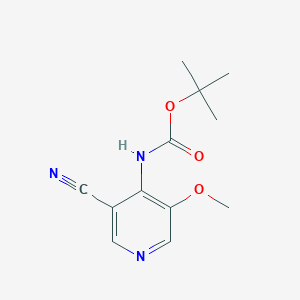
![3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1521432.png)
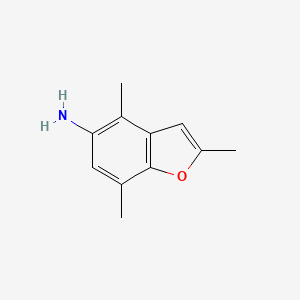
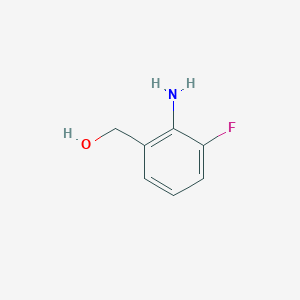
![2-Bromobenzo[d]thiazol-6-ol](/img/structure/B1521436.png)
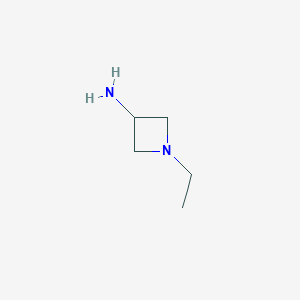
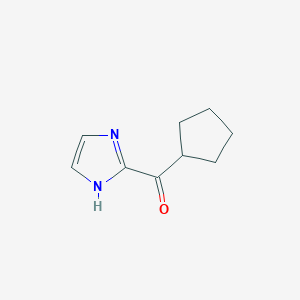
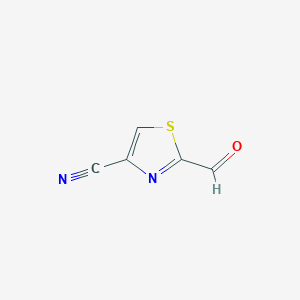
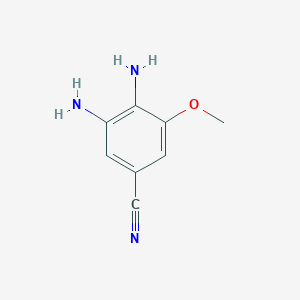
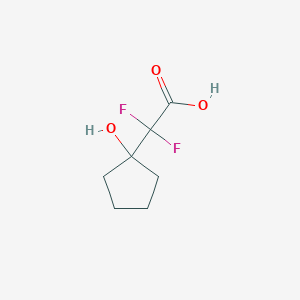
![3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B1521447.png)
